

# Application Notes and Protocols: Preclinical Administration of [225Ac]-FPI-1434

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |  |
|----------------------|-----------|-----------|--|--|--|--|
| Compound Name:       | PSB-1434  |           |  |  |  |  |
| Cat. No.:            | B12362949 | Get Quote |  |  |  |  |

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the preclinical use of [225Ac]-FPI-1434, a targeted alpha therapy (TAT). [225Ac]-FPI-1434 is a radioimmunoconjugate composed of a humanized monoclonal antibody targeting the Insulinlike Growth Factor-1 Receptor (IGF-1R), a bifunctional chelate, and the alpha-emitting radionuclide Actinium-225.[1][2][3][4][5] IGF-1R is overexpressed in a variety of solid tumors, making it a viable target for delivering cytotoxic radiation directly to cancer cells.[1][2][3][6] These protocols summarize key preclinical findings and provide methodologies for efficacy studies in xenograft models.

#### **Mechanism of Action**

[225Ac]-FPI-1434 functions by targeting the IGF-1R on the surface of tumor cells.[6][7] Upon binding, the radioimmunoconjugate is internalized by the cell.[1][3][8] The radionuclide, Actinium-225, then undergoes its decay cascade, emitting four high-energy alpha particles.[9] These alpha particles induce complex, difficult-to-repair double-strand breaks in the cell's DNA, leading to apoptosis and tumor cell death.[1][3][5][10][11] An indium-111 analog, [111In]-FPI-1547, which uses the identical antibody and chelate, can be used for imaging and patient selection prior to therapy.[1][3][11]





Click to download full resolution via product page

Caption: Mechanism of action of [225Ac]-FPI-1434 from receptor binding to cell apoptosis.



# **Preclinical Efficacy Data**

Single-dose intravenous administration of [225Ac]-FPI-1434 has demonstrated significant antitumor activity in various human cancer xenograft models. The treatment was reported to be well-tolerated in all studied cases.[8]

**Table 1: Efficacy in Colo-205 Colorectal Cancer** 

**Xenograft Model** 

| Dose (kBq)                                        | Antibody Dose<br>(μg) | Outcome                                     | Median<br>Survival<br>(Days) | Statistical<br>Significance<br>(vs. Vehicle) |
|---------------------------------------------------|-----------------------|---------------------------------------------|------------------------------|----------------------------------------------|
| 1.85                                              | 8                     | Tumor<br>Suppression                        | 66                           | Not Specified                                |
| 7.4                                               | 8                     | Tumor<br>Regression                         | Not Specified                | p < 0.05 (at day<br>52)                      |
| 14.8                                              | 8                     | Sustained Tumor<br>Regression (178<br>days) | 151                          | p < 0.05 (at day<br>52)                      |
| Data sourced<br>from Burak, E. et<br>al. 2018.[8] |                       |                                             |                              |                                              |

**Table 2: Efficacy in Other Xenograft Models** 



| Cancer Type               | Xenograft<br>Model | Dose (kBq) | Outcome                 | Statistical<br>Significance<br>(vs. Vehicle) |
|---------------------------|--------------------|------------|-------------------------|----------------------------------------------|
| Prostate Cancer           | LNCaP              | 14.8       | Tumor<br>Regression     | p < 0.002 (at day<br>29)                     |
| NSCLC<br>(Radioresistant) | A549               | 14.8       | Tumor Size<br>Reduction | p < 0.002 (at day<br>28)                     |
| Data sourced              |                    |            |                         |                                              |

Data sourced from Burak, E. et al. 2018.[8]

## **Combination Therapy**

Preclinical studies have also explored [225Ac]-FPI-1434 in combination regimens. Co-dosing with the PARP inhibitor olaparib resulted in enhanced efficacy at lower doses of [225Ac]-FPI-1434 in lung and colorectal cancer xenografts.[10] This is attributed to the induction of double-stranded DNA breaks by FPI-1434, which creates a synthetic lethal interaction with PARP inhibition.[10] Enhanced efficacy was also observed when combined with immune checkpoint inhibitors in colorectal cancer models.[10]

# **Experimental Protocols**

The following sections describe generalized protocols for preclinical evaluation based on published studies.





Click to download full resolution via product page

Caption: General experimental workflow for a preclinical efficacy study of [225Ac]-FPI-1434.

### **Protocol 1: Animal Model Preparation (Xenograft)**



- Cell Culture: Culture human cancer cells (e.g., Colo-205, LNCaP, A549) under standard conditions recommended by the supplier.
- Animal Housing: Use immunocompromised mice (e.g., athymic nude or SCID) housed in a sterile environment.
- Implantation:
  - Harvest cancer cells during their logarithmic growth phase.
  - Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel.
  - Inject the cell suspension (typically 1-10 x 106 cells) subcutaneously into the flank of each mouse.
- Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 150-250 mm³) before initiating treatment. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

# Protocol 2: Preparation and Administration of [225Ac]-FPI-1434

- Radiolabeling:
  - [225Ac]-FPI-1434 is a radioimmunoconjugate of the humanized IGF-1R antibody (also known as AVE1642 or FPI-1175) and Actinium-225, connected via a proprietary bifunctional chelate and linker technology.[1][2][10]
  - Detailed, proprietary radiolabeling procedures are specific to the manufacturer (Fusion Pharmaceuticals).
- Dose Formulation:
  - Based on the desired activity level (e.g., 1.85, 7.4, or 14.8 kBq per animal), dilute the final product in a sterile, biocompatible buffer such as phosphate-buffered saline (PBS).[8]
  - The final injection volume should be standardized (e.g., 100-200 μL).
- Administration:



- Gently restrain the mouse.
- Administer a single dose of the formulated [225Ac]-FPI-1434 solution via intravenous (i.v.)
  injection into the tail vein.[8]
- Administer vehicle control (e.g., PBS) to the control group using the same method.

#### **Protocol 3: Biodistribution and Efficacy Assessment**

- Biodistribution Studies:
  - To assess tumor targeting and clearance, administer [225Ac]-FPI-1434 (or its imaging analog [111In]-FPI-1547) to tumor-bearing mice.[8]
  - At selected time points post-injection, euthanize the animals.
  - Harvest tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
  - Weigh each tissue sample and measure its radioactivity using a gamma counter.
  - Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).
    Preclinical studies showed preferential accumulation in tumor tissue with low uptake in normal tissues.[8]
- Efficacy Monitoring:
  - Measure tumor dimensions with digital calipers 2-3 times per week.
  - Monitor the body weight of the animals as an indicator of toxicity.
  - Continue monitoring until tumors in the control group reach a predetermined endpoint size or until the study duration is complete (e.g., 178 days).[8]
  - Record survival data for Kaplan-Meier analysis.

## Safety and Toxicology



Beyond efficacy studies in mice, favorable toxicology profiles for [225Ac]-FPI-1434 have been established in non-human primates (cynomolgus monkeys), which supported the initiation of human clinical trials.[1][3][11]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. fusionpharma.com [fusionpharma.com]
- 2. openmedscience.com [openmedscience.com]
- 3. ascopubs.org [ascopubs.org]
- 4. oncidiumfoundation.org [oncidiumfoundation.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Facebook [cancer.gov]
- 7. Fusion Pipeline Fusion Pharma Pipeline [fusionpharma.com]
- 8. | BioWorld [bioworld.com]
- 9. Dosimetry and biodistribution of actinium radiopharmaceuticals for targeted alpha therapy
  UBC Library Open Collections [open.library.ubc.ca]
- 10. Fusion Pharmaceuticals Announces Preclinical Combination Data Demonstrating Enhanced Efficacy in Multiple Preclinical Tumor Models [newswire.ca]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Preclinical Administration of [225Ac]-FPI-1434]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12362949#225ac-fpi-1434-administration-in-preclinical-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com